Mangafodipir trisodium [vandf]
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Overview
Description
Mangafodipir trisodium, also known as Teslascan, is a hepatobiliary contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast of liver and pancreatic tissues. This compound consists of a paramagnetic manganese (II) ion chelated with dipyridoxyl diphosphate (DPDP). The manganese ion is responsible for shortening the longitudinal relaxation time (T1) in MRI scans, making normal liver tissue appear brighter and aiding in the detection of lesions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mangafodipir trisodium is synthesized by complexing manganese (II) ions with dipyridoxyl diphosphate. The process involves the following steps:
Preparation of Dipyridoxyl Diphosphate (DPDP): DPDP is synthesized by reacting pyridoxal with phosphoric acid under controlled conditions.
Complexation with Manganese (II) Ions: The DPDP is then reacted with manganese (II) chloride in an aqueous solution to form the mangafodipir complex.
Purification: The resulting solution is purified through filtration and crystallization to obtain mangafodipir trisodium in its pure form.
Industrial Production Methods: Industrial production of mangafodipir trisodium follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to mix and react the starting materials.
Purification Systems: Advanced filtration and crystallization systems are employed to ensure high purity and yield.
Quality Control: Rigorous quality control measures, including chromatographic analysis, are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Mangafodipir trisodium undergoes several types of chemical reactions, including:
Oxidation: The manganese (II) ion can be oxidized to manganese (III) or manganese (IV) under specific conditions.
Reduction: The manganese (II) ion can be reduced back to its elemental form or to manganese (I) in the presence of strong reducing agents.
Substitution: The DPDP ligand can be substituted with other ligands in the presence of competing chelating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Competing ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to study substitution reactions.
Major Products:
Oxidation Products: Manganese (III) or manganese (IV) complexes.
Reduction Products: Elemental manganese or manganese (I) complexes.
Substitution Products: Complexes with alternative ligands.
Scientific Research Applications
Mangafodipir trisodium has a wide range of scientific research applications:
Chemistry: Used as a paramagnetic contrast agent in MRI to study the structure and function of various organs.
Biology: Employed in the study of cellular uptake and distribution of manganese ions.
Mechanism of Action
Mangafodipir trisodium exerts its effects through the following mechanisms:
MRI Contrast Enhancement: After intravenous administration, the chelate dissociates slowly, releasing manganese ions.
MnSOD Mimetic Activity: The compound mimics the activity of mitochondrial manganese superoxide dismutase, helping to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting tissues from oxidative damage.
Comparison with Similar Compounds
Mangafodipir trisodium is unique compared to other similar compounds due to its dual functionality as an MRI contrast agent and an MnSOD mimetic. Similar compounds include:
Gadolinium-based Contrast Agents: These are commonly used in MRI but lack the MnSOD mimetic activity.
Calmangafodipir (PledOx): A stabilized form of mangafodipir with improved therapeutic activity and reduced toxicity.
Iron-based Contrast Agents: Used in MRI but do not offer the same level of contrast enhancement for liver tissues.
Properties
Molecular Formula |
C22H27MnN4Na3O14P2 |
---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |
InChI Key |
BENFPBJLMUIGGD-UHFFFAOYSA-I |
Canonical SMILES |
[H+].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2] |
Origin of Product |
United States |
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